molecular formula C19H14N4O3S2 B2799101 N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 894998-80-2

N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2799101
CAS No.: 894998-80-2
M. Wt: 410.47
InChI Key: KNVGBTCTPRNFJA-UHFFFAOYSA-N
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Description

“N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide” is a complex organic compound. It contains several functional groups, including a methylbenzothiazole, a nitro group, a pyridinylmethyl group, and a thiophene carboxamide .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates can then be treated with appropriate reagents to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data or crystallographic information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of multiple functional groups means that it could participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been found to have good yields and specific melting points . They were also characterized using IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research demonstrates the development of novel synthetic routes and mechanisms for generating heterocyclic compounds that incorporate thiophene and thiazole rings. For instance, Abadleh et al. (2021) explored thiophene ring-opening reactions to synthesize 1,3,4-thiadiazoline-(condensed) pyridone hybrids, showcasing the versatility of thiophene derivatives in creating complex heterocyclic structures (Abadleh, Abdullah, Awwadi, & El-Abadelah, 2021).

Antimicrobial and Anticancer Activity

Several studies have been conducted to evaluate the biological activities of thiophene and thiazole derivatives. Atta and Abdel-Latif (2021) synthesized 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and assessed their in vitro cytotoxicity, highlighting the potential of thiophene-based compounds in cancer therapy (Atta & Abdel‐Latif, 2021). Moreover, Talupur, Satheesh, and Chandrasekhar (2021) synthesized thiophene-2-carboxamides with potential antimicrobial properties, contributing to the search for new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Material Science and Nanotechnology

In the field of material science, Zargoosh et al. (2015) developed a magnetic nanoadsorbent modified with N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide for the removal of heavy metals from industrial wastes. This research showcases the application of thiophene and thiazole derivatives in environmental remediation and highlights their potential in the development of nanomaterials for pollution control (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).

Molecular Modeling and QSAR Studies

Al-Masoudi, Salih, and Al-Soud (2011) conducted quantitative structure-activity relationship (QSAR) studies on new benzothiazoles derived substituted piperazine derivatives, providing insights into the molecular properties that contribute to biological activity. This research illustrates the utility of thiophene and thiazole derivatives in computational chemistry and drug design (Al-Masoudi, Salih, & Al-Soud, 2011).

Future Directions

Future research could involve studying the biological activity of this compound. For example, similar compounds have been studied for their antibacterial activity . They were found to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S2/c1-12-4-2-6-14-17(12)21-19(28-14)22(11-13-5-3-9-20-10-13)18(24)15-7-8-16(27-15)23(25)26/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVGBTCTPRNFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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